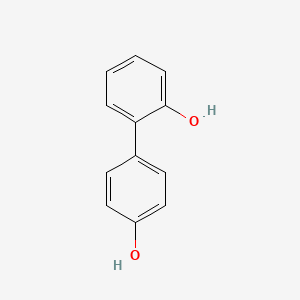

2,4'-二羟基联苯

描述

2,4’-Dihydroxybiphenyl, also known as biphenol, is an organic compound that belongs to the class of compounds known as benzophenones . It is a derivative of biphenyl and has two hydroxyl groups attached to the carbon atoms in the 2 and 4 positions of the phenyl rings .

Molecular Structure Analysis

The molecular structure of 2,4’-Dihydroxybiphenyl consists of two phenyl rings connected by a single bond, with hydroxyl groups attached to the 2 and 4 positions of the phenyl rings . The molecular formula is C12H10O2 .Chemical Reactions Analysis

A study on Rhizorhabdus wittichii RW1, a bacterium capable of metabolizing a diverse array of aromatic organic compounds, identified four extradiol dioxygenases that act on 2,3-dihydroxybiphenyl (DHB), a compound structurally similar to 2,4’-Dihydroxybiphenyl . These enzymes showed a preference for DHB as a substrate, suggesting that similar enzymes might be involved in the metabolism of 2,4’-Dihydroxybiphenyl .科学研究应用

Thermoresponsive Hydrogels

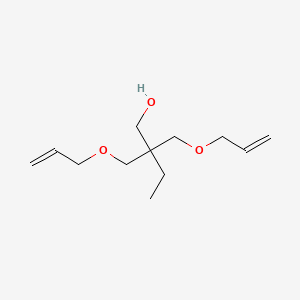

“2,4’-Dihydroxybiphenyl” has been used in the synthesis of thermoresponsive hydrogels . A novel crosslinker, 4,4’-dihydroxybiphenyl diacrylate (44BDA), was developed, and a series of temperature-responsive hydrogels were synthesized through free radical polymerization of N-isopropylacrylamide (NIPAAm) with 44BDA . The temperature-responsive behavior of these hydrogels was characterized by swelling studies, and the lower critical solution temperature (LCST) of the hydrogels was characterized through differential scanning calorimetry (DSC) .

Organic Synthesis

“2,4’-Dihydroxybiphenyl” is an important raw material and intermediate used in organic synthesis . It can be used in the preparation of various organic compounds, contributing to the diversity and complexity of organic chemistry.

Pharmaceuticals

“2,4’-Dihydroxybiphenyl” is also used in the pharmaceutical industry . It can serve as a building block in the synthesis of various pharmaceutical drugs, contributing to the development of new treatments and therapies.

Agrochemicals

In the agrochemical industry, “2,4’-Dihydroxybiphenyl” is used in the synthesis of various agrochemicals . These can include pesticides, herbicides, and other chemicals used in agriculture to protect crops and improve yield.

Dyestuff

“2,4’-Dihydroxybiphenyl” is used in the dyestuff industry . It can be used in the production of various dyes, contributing to the color and appearance of textiles, plastics, and other materials.

Liquid Crystals

“2,4’-Dihydroxybiphenyl” has been used in the preparation of polyether liquid crystals . These liquid crystals can be used in various applications, including display technologies, sensors, and other optoelectronic devices.

安全和危害

作用机制

Target of Action

2,4’-Dihydroxybiphenyl (2,4’-DHB) primarily targets extradiol dioxygenases, a group of enzymes that play a key role in the metabolism of various aromatic compounds . These enzymes are involved in the degradation of dibenzofuran (DBF), dibenzo-p-dioxin (DBD), and polychlorinated biphenyls (PCBs) .

Mode of Action

The interaction of 2,4’-DHB with its targets involves the compound serving as a preferred substrate for extradiol dioxygenases . The enzymes catalyze the cleavage of the aromatic ring of 2,4’-DHB, leading to changes in the structure of the compound .

Biochemical Pathways

The action of 2,4’-DHB affects the biochemical pathways involved in the degradation of aromatic compounds. The compound is metabolized by extradiol dioxygenases, leading to the formation of intermediates that are further processed in the pathway . The degradation of these intermediates can lead to the formation of less toxic or even non-toxic end products .

Pharmacokinetics

The compound’s interaction with extradiol dioxygenases suggests that it is metabolized by these enzymes

Result of Action

The action of 2,4’-DHB results in the degradation of the compound and the formation of less toxic or non-toxic metabolites . This can contribute to the detoxification of environments contaminated with aromatic compounds. Additionally, 2,4’-DHB has been shown to exhibit strong anti-tyrosinase activity, which can lead to a reduction in melanin content .

Action Environment

The action, efficacy, and stability of 2,4’-DHB can be influenced by various environmental factors. For instance, the presence of other aromatic compounds can affect the compound’s degradation . Additionally, the activity of extradiol dioxygenases, the primary targets of 2,4’-DHB, can be influenced by factors such as pH and temperature .

属性

IUPAC Name |

2-(4-hydroxyphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOPNNNTBHXSHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209991 | |

| Record name | Biphenyl, 2,4'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4'-Dihydroxybiphenyl | |

CAS RN |

611-62-1 | |

| Record name | [1,1′-Biphenyl]-2,4′-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4'-Biphenyldiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biphenyl, 2,4'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-BIPHENYLDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP10JRE95M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

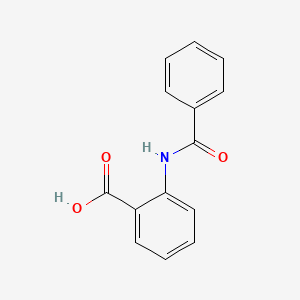

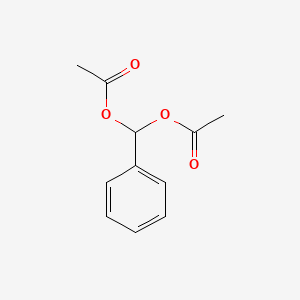

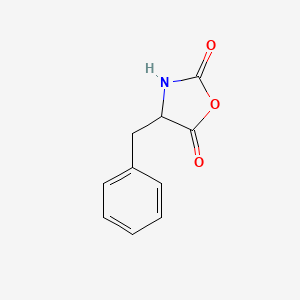

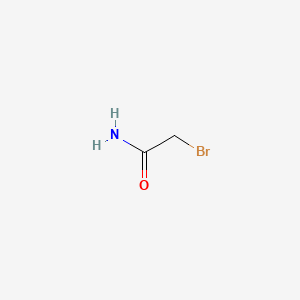

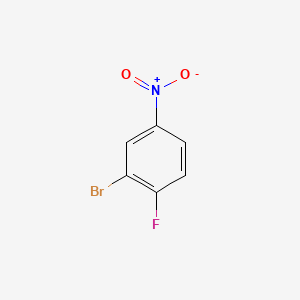

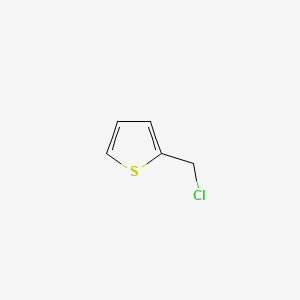

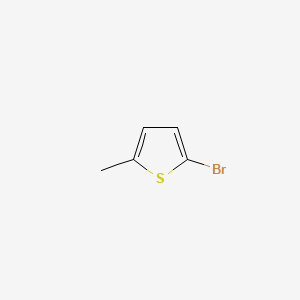

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 2,4'-dihydroxybiphenyl formed in biological systems?

A: 2,4'-Dihydroxybiphenyl can be formed as a metabolite of other compounds. For example, it is a metabolite of ortho-phenylphenol (OPP) in mice, rats, and humans. [] This compound is produced through the metabolic conversion of OPP, primarily via sulfation and glucuronidation pathways. []

Q2: Are there any environmental concerns regarding 2,4'-dihydroxybiphenyl formation?

A: Yes, 2,4'-dihydroxybiphenyl and similar hydroxylated polychlorinated biphenyls can be generated unintentionally during water treatment processes. [] When granular activated carbon (GAC) interacts with hypochlorite solutions commonly used for water treatment, it can facilitate the formation of these compounds from phenols like 2,4-dichlorophenol. [] This is concerning because hydroxylated polychlorinated biphenyls may pose a greater health risk compared to the initial phenols or their non-hydroxylated counterparts. []

Q3: What are the main photochemical reactions of 4-chlorophenol that lead to the formation of 2,4'-dihydroxybiphenyl?

A: The formation of 2,4'-dihydroxybiphenyl from 4-chlorophenol during photolysis depends on the supporting material and concentration. [] On cellulose and at higher concentrations, the photodegradation of 4-chlorophenol involves the formation of a carbene intermediate, 4-oxocyclohexa-2,5-dienylidene. This carbene can react with a ground-state 4-chlorophenol molecule, leading to the formation of 5-chloro-2,4'-dihydroxybiphenyl. [] Additionally, the coupling of 4-chlorophenoxyl radicals, also generated during photolysis, can contribute to the formation of 2,4'-dihydroxybiphenyl and other dihydroxybiphenyls. []

Q4: Can 2,4'-dihydroxybiphenyl be synthesized chemically?

A: Yes, 2,4'-dihydroxybiphenyl can be chemically synthesized. One method involves the persulfate oxidation of o-phenoxybenzoic acid. [] This reaction proceeds through the formation of carboxyl radicals, which rearrange to form o-(phenoxycarbonyl)phenoxyl radicals. These radicals then dimerize to produce 2,4'-dihydroxybiphenyl-3,3′-dicarboxylate (an unsymmetrical dimer). []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。